4-(5-Bromo-2-fluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-2-fluorophenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound features a pyridine ring substituted with a bromine and a fluorine atom on the phenyl ring. The presence of these halogen atoms imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-fluorophenyl)pyridine typically involves halogenation reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(5-Bromo-2-fluorophenyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-fluorophenyl)pyridine involves its interaction with specific molecular targets. The halogen atoms on the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-2-fluorophenyl)pyridine
- 4-(5-Iodo-2-fluorophenyl)pyridine
- 4-(5-Bromo-2-chlorophenyl)pyridine
Uniqueness
4-(5-Bromo-2-fluorophenyl)pyridine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C11H7BrFN |
---|---|
Molecular Weight |
252.08 g/mol |
IUPAC Name |
4-(5-bromo-2-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrFN/c12-9-1-2-11(13)10(7-9)8-3-5-14-6-4-8/h1-7H |
InChI Key |
SUYFLHOJQQTXAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.